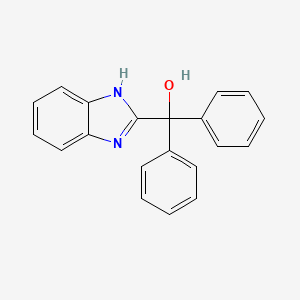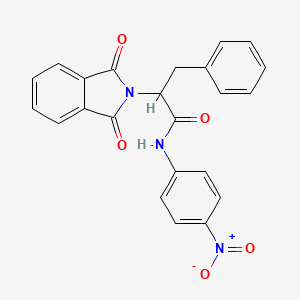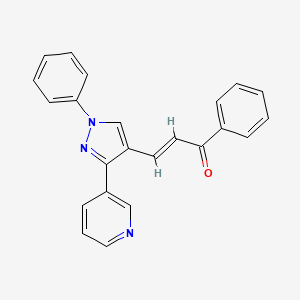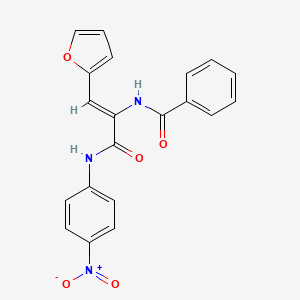
1H-Benzimidazol-2-yl(diphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SD-16304 is a chemical compound known for its unique properties and applications in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of SD-16304 involves several steps, including the preparation of intermediate compounds and the final product. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound. Common methods include:
Ceramic Method: Heating together non-volatile solids to form the required product.
Sealed Tube Methods: Used when the products or reactants are sensitive to air or water or are volatile.
Spray-Drying: Dissolving reactants in a suitable solvent and spraying as fine droplets into a hot chamber.
Freeze-Drying: Dissolving reactants in a suitable solvent and freezing to liquid nitrogen temperatures.
Co-Precipitation and Precursor Methods: Achieving mixing at the atomic level by forming a solid compound, the precursor, in which the metals of the desired compound are present in the correct stoichiometry.
Industrial Production Methods: Industrial production of SD-16304 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: SD-16304 undergoes various types of chemical reactions, including:
Oxidation: Reaction with oxygen or other oxidizing agents.
Reduction: Reaction with reducing agents.
Substitution: Replacement of one functional group with another.
Combustion: Reaction with oxygen to produce carbon dioxide and water.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Combustion: Typically involves the presence of oxygen and a heat source .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxides, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
SD-16304 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and pathways.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Used in the production of advanced materials and as a catalyst in industrial processes .
Mecanismo De Acción
The mechanism of action of SD-16304 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. The exact mechanism can vary depending on the specific application and context .
Comparación Con Compuestos Similares
SD-16304 can be compared with other similar compounds based on its structure, properties, and applications. Some similar compounds include:
- Delphinidin 3-O-(6’‘-O-malonyl)-beta-glucoside-3’-O-beta-glucoside
- Phenylpyrazoles
- N-acylpiperidines
The uniqueness of SD-16304 lies in its specific chemical structure and the resulting properties that make it suitable for various applications .
Propiedades
Número CAS |
1235-28-5 |
|---|---|
Fórmula molecular |
C20H16N2O |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
1H-benzimidazol-2-yl(diphenyl)methanol |
InChI |
InChI=1S/C20H16N2O/c23-20(15-9-3-1-4-10-15,16-11-5-2-6-12-16)19-21-17-13-7-8-14-18(17)22-19/h1-14,23H,(H,21,22) |
Clave InChI |
JGWSXCAXWPAUFN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=NC4=CC=CC=C4N3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-(furan-2-yl)-3-(4-nitroanilino)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B10813672.png)
![4-{[(1Z)-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1(2H)-ylidene]amino}phenol](/img/structure/B10813678.png)
![N-{4-[4-(4-Methyl-3-sulfamoyl-phenyl)-phthalazin-1-ylamino]-phenyl}-acetamide](/img/structure/B10813686.png)
![5-({4-[3-(Dimethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)-2-methoxybenzamide](/img/structure/B10813691.png)
![4-[4-(4-Hydroxy-phenyl)-phthalazin-1-ylamino]-N-methyl-benzamide](/img/structure/B10813693.png)



![3-[2-[2-(4-Methylpentan-2-ylidene)hydrazinyl]-1,3-thiazol-4-yl]chromen-2-one](/img/structure/B10813717.png)
![2-tert-butyl-9-[2-(morpholin-4-yl)ethyl]-9H-imidazo[1,2-a]benzimidazole](/img/structure/B10813728.png)
![N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}furan-2-carboxamide](/img/structure/B10813731.png)

![7-(2-hydroxyethylamino)-4aH-naphtho[3,2-a]phenoxazin-14-ium-8,13-dione](/img/structure/B10813736.png)